2-(4-(Benzyloxy)phenyl)propanenitrile

Lipophilicity Membrane permeability CNS drug design

2-(4-(Benzyloxy)phenyl)propanenitrile (CAS 211315-09-2, molecular formula C₁₆H₁₅NO, molecular weight 237.30 g/mol) is a benzyloxyphenyl-substituted propionitrile that serves as a versatile synthetic intermediate and a recognized pharmacophore-bearing scaffold. It features a 4-benzyloxy-substituted phenyl ring linked to an α-methylpropionitrile moiety, providing one chiral center, zero hydrogen bond donors, two hydrogen bond acceptors, and five freely rotatable bonds.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 211315-09-2
Cat. No. B1283953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Benzyloxy)phenyl)propanenitrile
CAS211315-09-2
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H15NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3
InChIKeyKQGDCSYLYCAHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Benzyloxy)phenyl)propanenitrile (CAS 211315-09-2): A Benzyloxyphenyl Nitrile Building Block for Medicinal Chemistry and Fragment-Based Discovery


2-(4-(Benzyloxy)phenyl)propanenitrile (CAS 211315-09-2, molecular formula C₁₆H₁₅NO, molecular weight 237.30 g/mol) is a benzyloxyphenyl-substituted propionitrile that serves as a versatile synthetic intermediate and a recognized pharmacophore-bearing scaffold . It features a 4-benzyloxy-substituted phenyl ring linked to an α-methylpropionitrile moiety, providing one chiral center, zero hydrogen bond donors, two hydrogen bond acceptors, and five freely rotatable bonds . The compound is commercially available at 97% purity (white solid, storage at 0–5 °C, ambient shipping) . Its benzyloxyphenyl substructure is a validated pharmacophore found in several highly potent, selective monoamine oxidase B (MAO‑B) inhibitors (e.g., safinamide and sembragiline) and in sodium–calcium exchanger (NCX) inhibitors (e.g., KB‑R7943, SEA0400, SN‑6) [1][2].

Why 2-(4-(Benzyloxy)phenyl)propanenitrile Cannot Be Swapped with Its Hydroxy, Methoxy, or Acetonitrile Analogs


The 4-benzyloxy substituent and α-methyl nitrile architecture of 2-(4-(benzyloxy)phenyl)propanenitrile impart physicochemical and pharmacological properties that cannot be replicated by its closest analogs. Replacing the benzyloxy group with a hydroxy or methoxy group drastically lowers lipophilicity (ACD/LogP drops from 3.37 to ≤1.8), eliminating the hydrophobic interactions required for binding to targets such as MAO‑B and NCX . Removing the α-methyl group (e.g., using 2-(4-benzyloxyphenyl)acetonitrile) eliminates the chiral center and reduces the number of freely rotatable bonds, altering conformational flexibility and preventing enantioselective synthesis . Even within the benzyloxyphenyl class, differences in the position of the nitrile chain (e.g., 3-(4-benzyloxyphenyl)propionitrile) change the spatial arrangement of the nitrile group, which can affect reactivity and target engagement. The quantitative evidence below demonstrates that these structural differences translate into measurable functional consequences.

Quantitative Differentiation Evidence: 2-(4-(Benzyloxy)phenyl)propanenitrile vs. Hydroxy, Methoxy, and Acetonitrile Analogs


3.3× Higher Lipophilicity (ACD/LogP) Than the Methoxy Analog — Target Compound LogP 3.37 vs. 1.71

The target compound, 2-(4-(benzyloxy)phenyl)propanenitrile, has an ACD/LogP of 3.37 (predicted, ChemSpider) . By contrast, the 4-methoxy analog, 2-(4-methoxyphenyl)propanenitrile (CAS 31007-06-4), has an ACD/LogP of 1.71 , and the 4-hydroxy analog, 2-(4-hydroxyphenyl)propanenitrile (CAS 21850-61-3), has an XlogP of 1.8 . The logP difference of +1.66 log units relative to the methoxy analog corresponds to an approximately 46‑fold increase in octanol/water partition coefficient (P).

Lipophilicity Membrane permeability CNS drug design

8‑Fold Greater CRK3–CYC6 Inhibitory Potency vs. 4‑Methoxyphenyl and 30‑Fold vs. 4‑Hydroxyphenyl Analogs

In a direct head‑to‑head comparison of benzyloxyphenyl, methoxyphenyl, and hydroxyphenyl substituents on a 3‑(5,5‑dimethylcyclohex‑2‑en‑1‑one) scaffold, the 4‑benzyloxyphenyl derivative (compound 58) showed an IC₅₀ of 0.11 μM against Leishmania CRK3–CYC6, compared to 0.89 μM for the 4‑methoxyphenyl analog (compound 57) and 3.3 μM for the 4‑hydroxyphenyl analog (compound 60) [1]. The benzyloxyphenyl derivative is 8.1‑fold more potent than the methoxy analog and 30‑fold more potent than the hydroxy analog in the same assay.

Kinase inhibition CRK3–CYC6 Leishmania Structure–activity relationship

Zero Hydrogen Bond Donors (0 HBD) Eliminate Donor-Mediated Solubility Penalties Seen with the Hydroxy Analog (1 HBD)

2-(4-(Benzyloxy)phenyl)propanenitrile has 0 hydrogen bond donors (HBD), as confirmed by the ChemSpider entry . The 4‑hydroxy analog, 2-(4‑hydroxyphenyl)propanenitrile, has 1 HBD owing to the free phenolic –OH group (confirmed by PubChem/PINPOOLS data) . The absence of an HBD in the benzyloxy compound eliminates the potential for strong hydrogen‑bond‑mediated crystal packing, which can reduce aqueous solubility and complicate formulation in high‑throughput screening settings.

Hydrogen bonding Drug-likeness Lipinski rule

Benzyloxy Pharmacophore Enables MAO‑B Inhibition: Class‑Level IC₅₀ Values as Low as 8.9 nM with >10,000‑Fold Selectivity

The benzyloxyphenyl moiety is a well‑validated pharmacophore for selective monoamine oxidase B (MAO‑B) inhibition. In a series of biaryl derivatives bearing the benzyloxy group, compound 12c achieved an hMAO‑B IC₅₀ of 8.9 nM with >10,000‑fold selectivity over MAO‑A [1]. This level of potency and selectivity is characteristic of drugs such as safinamide and sembragiline, which share the benzyloxyphenyl substructure. While direct IC₅₀ data for 2-(4-(benzyloxy)phenyl)propanenitrile itself are not yet available in the primary literature, its core benzyloxyphenyl scaffold is identical to the pharmacophoric unit of these clinical‑stage MAO‑B inhibitors.

MAO-B inhibition Parkinson's disease Benzyloxy pharmacophore Selectivity

Chiral Center Enables Enantioselective Synthesis; Absent in the Acetonitrile Analog

The α‑methyl group on the propionitrile chain of 2-(4-(benzyloxy)phenyl)propanenitrile creates a chiral center at the benzylic carbon . By contrast, 2-(4‑benzyloxyphenyl)acetonitrile (CAS 838‑96‑0) lacks this methyl group and is therefore achiral . The presence of a chiral center allows for the preparation of enantiomerically pure intermediates via resolution or asymmetric synthesis, a capability not available with the acetonitrile homolog.

Chiral synthesis Enantiomeric resolution Building block

Increased Rotatable Bond Count (5) vs. Acetonitrile Analog (3) — Greater Conformational Flexibility

2-(4-(Benzyloxy)phenyl)propanenitrile possesses 5 freely rotatable bonds as listed in the ChemSpider entry . 2-(4‑Benzyloxyphenyl)acetonitrile (the two‑carbon shorter nitrile chain analog) has approximately 3 rotatable bonds . The additional two rotatable bonds in the propionitrile derivative provide greater conformational flexibility, which can be advantageous for exploring diverse binding modes in fragment‑based drug design.

Conformational flexibility Rotatable bonds Molecular complexity

Preferred Application Scenarios for 2-(4-(Benzyloxy)phenyl)propanenitrile Based on Quantitative Differentiation Evidence


MAO‑B Inhibitor Lead Optimization and Parkinson's Disease Drug Discovery

Given that the benzyloxyphenyl moiety is a validated pharmacophore for selective MAO‑B inhibition (class‑level hMAO‑B IC₅₀ as low as 8.9 nM with >10,000‑fold selectivity over MAO‑A) [1], 2-(4-(benzyloxy)phenyl)propanenitrile is ideally positioned as a core scaffold for developing next‑generation MAO‑B inhibitors. Its logP of 3.37 falls within the CNS‑preferred range (2–4), supporting blood‑brain barrier penetration . The chiral center enables enantioselective optimization, which is critical for achieving target selectivity and reducing off‑target effects.

Fragment‑Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 237.30 Da, 0 hydrogen bond donors, 5 freely rotatable bonds, and compliance with Lipinski's Rule of 5 (0 violations) , this compound meets standard fragment‑like criteria. Its higher lipophilicity (logP 3.37) compared to methoxy (logP 1.71) and hydroxy (logP 1.8) analogs enables probing of hydrophobic binding pockets that are inaccessible to more polar fragments, as demonstrated by the 8‑fold potency advantage over the methoxy analog in CRK3–CYC6 inhibition [2].

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The α‑methyl chiral center distinguishes this compound from the achiral acetonitrile analog and is essential for producing enantiomerically pure intermediates. The nitrile group can be further transformed into carboxylic acids, amides, or amines without disturbing the chiral center, making this compound a versatile entry point for synthesizing optically active drug candidates .

NCX Inhibitor Scaffold Development for Cardiovascular Research

Benzyloxyphenyl derivatives such as KB‑R7943, SEA0400, and SN‑6 are established NCX inhibitors with demonstrated efficacy in ischemia‑reperfusion injury and salt‑sensitive hypertension models [3]. 2-(4-(Benzyloxy)phenyl)propanenitrile provides the core benzyloxyphenyl substructure of these NCX inhibitors, making it a suitable starting point for synthesizing focused NCX inhibitor libraries aimed at improving isoform selectivity.

Quote Request

Request a Quote for 2-(4-(Benzyloxy)phenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.